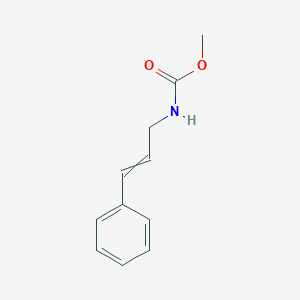
4-(Methylthio)phenylmagnesium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is represented by the molecular formula C7H7ClMgS and has a molecular weight of 182.95 g/mol . This compound is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-(Methylthio)phenylmagnesium chloride is typically prepared via the Grignard reaction, which involves the reaction of an aryl halide with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF) or diethyl ether . The general reaction is as follows:
C7H7Cl+Mg→C7H7MgCl
In this reaction, 4-chlorothioanisole reacts with magnesium turnings to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the monitoring of reaction parameters, enhances the efficiency and safety of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylthio)phenylmagnesium chloride undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Participates in cross-coupling reactions such as Suzuki-Miyaura and Negishi couplings.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or ether to form alcohols.
Halides: Reacts with alkyl or aryl halides in the presence of a catalyst (e.g., palladium) for coupling reactions.
Acids: Reacts with acids to form corresponding hydrocarbons.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From reactions with acids.
Biaryl Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-(Methylthio)phenylmagnesium chloride is used in various scientific research applications:
Organic Synthesis: Formation of complex organic molecules, including pharmaceuticals and natural products.
Material Science: Synthesis of polymers and advanced materials.
Medicinal Chemistry: Development of drug candidates and intermediates.
Battery Research: Potential use as an electrolyte component in rechargeable magnesium batteries.
Wirkmechanismus
The mechanism of action of 4-(Methylthio)phenylmagnesium chloride involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. The compound can donate electrons to electrophilic centers, facilitating the formation of new carbon-carbon bonds. The presence of the methylthio group enhances the reactivity of the compound by stabilizing the intermediate species formed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylmagnesium Chloride: Similar structure but lacks the methylthio group.
4-Methoxyphenylmagnesium Chloride: Contains a methoxy group instead of a methylthio group.
4-Bromophenylmagnesium Chloride: Contains a bromine atom instead of a methylthio group.
Uniqueness
4-(Methylthio)phenylmagnesium chloride is unique due to the presence of the methylthio group, which enhances its reactivity and allows for the formation of more stable intermediates in various reactions. This makes it particularly useful in the synthesis of complex organic molecules and in applications where high reactivity is required .
Eigenschaften
Molekularformel |
C7H7ClMgS |
|---|---|
Molekulargewicht |
182.95 g/mol |
IUPAC-Name |
magnesium;methylsulfanylbenzene;chloride |
InChI |
InChI=1S/C7H7S.ClH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
DUVCZMPPBIBDOI-UHFFFAOYSA-M |
Kanonische SMILES |
CSC1=CC=[C-]C=C1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxa-7-azaspiro[4.4]nonan-6-one,9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-,(2S,5S)-](/img/structure/B12583973.png)

![Acetamide, N-[4-[(6-methyl-2-oxo-2H-pyran-4-yl)ethynyl]phenyl]-](/img/structure/B12583980.png)

![1,4-Bis[2'-(pyridin-2-yl)[1,1'-biphenyl]-4-yl]phthalazine](/img/structure/B12583987.png)
![3-[2-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]-1H-quinoxalin-2-one](/img/structure/B12583988.png)
![Benzyl 6-Benzyl-5,7-Dioxo-6,7-Dihydro-5h-[1,3]thiazolo[3,2-C]pyrimidine-2-Carboxylate](/img/structure/B12584006.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)

![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)

![Piperidine, 1-[[[5-(2-chlorophenyl)-1H-tetrazol-1-yl]oxy]acetyl]-](/img/structure/B12584048.png)

